N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive impairment associated with neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. This compound belongs to the class of drugs known as positive allosteric modulators of the alpha7 nicotinic acetylcholine receptor (α7 nAChR).
Scientific Research Applications
Metabolism and Disposition Studies
Studies on compounds such as SB-649868, an orexin 1 and 2 receptor antagonist, provide valuable insights into the disposition and metabolism of pharmaceuticals designed to cross the blood-brain barrier. For instance, (Renzulli et al., 2011) detailed the metabolic pathways and excretion mechanisms of SB-649868 in humans, highlighting the principal routes of metabolism and the identification of major metabolites. Such studies are crucial for understanding the pharmacokinetic profile of new therapeutic agents, including their bioavailability, distribution, and elimination.
Neuroimaging Applications in Neurodegenerative Diseases
Research into imaging biomarkers for neurodegenerative diseases, using compounds labeled with positron-emitting isotopes like carbon-11 or fluorine-18, illustrates the application of chemical entities in diagnostic imaging. As an example, studies on the imaging of β-amyloid deposition in Alzheimer’s disease patients employ radioligands that can specifically bind to pathological hallmarks of the disease. The work by (Engler et al., 2007) demonstrates the use of PIB (Pittsburgh compound B) in PET imaging to differentiate Alzheimer's disease from frontotemporal dementia, showing the potential of chemical compounds in enhancing diagnostic accuracy for neurodegenerative conditions.
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-12(25-15-5-3-2-4-6-15)17(24)19-11-16-20-21-22-23(16)14-9-7-13(18)8-10-14/h2-10,12H,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKCTHCRAFVGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=NN1C2=CC=C(C=C2)F)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.